Lipophilicity Shift: clogP Comparison with Pleconaril and Phenyl‑Oxadiazole Analog
The target compound's calculated logP (clogP) of 2.40 [1] is approximately 1.5 log units lower than that of the prototypical anti‑picornaviral agent pleconaril (clogP ≈ 3.9) [2] and roughly 0.5 log units higher than the 4‑(pentyloxy)‑N‑(5‑phenyl‑1,3,4‑oxadiazol‑2‑yl)benzamide analog (clogP ≈ 1.9, computed from published fragment constants) . This intermediate lipophilicity suggests a differentiated balance between membrane permeability and aqueous solubility, which can influence oral absorption and tissue distribution.
| Evidence Dimension | Calculated logP (clogP) |
|---|---|
| Target Compound Data | 2.40 |
| Comparator Or Baseline | Pleconaril: ~3.9; 4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide: ~1.9 |
| Quantified Difference | Δ ≈ -1.5 vs. pleconaril; Δ ≈ +0.5 vs. phenyl‑oxadiazole analog |
| Conditions | In silico calculation using fragment‑based method (clogP) consistent with Lipinski Rule of Five analysis |
Why This Matters
Lipophilicity directly governs passive membrane permeability and first‑pass metabolism; a compound with clogP 2.40 may offer a superior absorption window compared to the highly lipophilic pleconaril, which exhibits variable oral bioavailability.
- [1] Sildrug.ibb.waw.pl. Structure drawing tool: C₁₇H₁₈N₄O₄ property calculation. https://sildrug.ibb.waw.pl (accessed 2026-05-09). View Source
- [2] PubChem. Pleconaril compound summary (CID 3034010). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3034010 (accessed 2026-05-09). View Source
